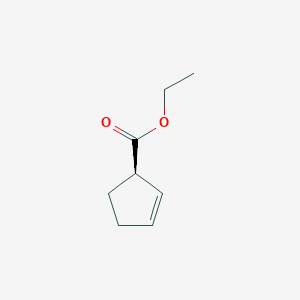
Ethyl (1R)-cyclopent-2-ene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2-Cyclopentene-1-carboxylic acid ethyl ester is an organic compound that belongs to the class of esters. It is characterized by a cyclopentene ring with a carboxylic acid ethyl ester functional group attached to it. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Cyclopentene-1-carboxylic acid ethyl ester can be achieved through several methods. One common approach involves the esterification of (1R)-2-Cyclopentene-1-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Another method involves the use of a phase transfer catalyst to facilitate the reaction between (1R)-2-Cyclopentene-1-carboxylic acid and ethyl bromide. This method can be advantageous as it often results in higher yields and fewer by-products.
Industrial Production Methods
In an industrial setting, the production of (1R)-2-Cyclopentene-1-carboxylic acid ethyl ester may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the overall yield and purity of the product.
化学反応の分析
Types of Reactions
(1R)-2-Cyclopentene-1-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield (1R)-2-Cyclopentene-1-carboxylic acid and ethanol.
Reduction: Reduction of the ester using reducing agents such as lithium aluminum hydride can produce the corresponding alcohol.
Oxidation: The compound can be oxidized to form (1R)-2-Cyclopentene-1-carboxylic acid or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of various substituted products.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in the reduction of esters.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under appropriate conditions.
Major Products Formed
Hydrolysis: (1R)-2-Cyclopentene-1-carboxylic acid and ethanol.
Reduction: (1R)-2-Cyclopentene-1-carboxylic acid alcohol.
Oxidation: Various oxidized derivatives of (1R)-2-Cyclopentene-1-carboxylic acid.
Substitution: Substituted esters or amides, depending on the nucleophile used.
科学的研究の応用
(1R)-2-Cyclopentene-1-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters. It serves as a substrate for esterases and other enzymes.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of bioactive compounds.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals due to its ester functional group.
作用機序
The mechanism of action of (1R)-2-Cyclopentene-1-carboxylic acid ethyl ester involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of the corresponding carboxylic acid and alcohol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent.
類似化合物との比較
(1R)-2-Cyclopentene-1-carboxylic acid ethyl ester can be compared with other similar compounds such as:
Methyl cyclopentene carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Cyclopentene carboxylic acid: Lacks the ester functional group, making it less reactive in certain types of reactions.
Cyclopentene alcohol: Contains a hydroxyl group instead of an ester, leading to different reactivity and applications.
The uniqueness of (1R)-2-Cyclopentene-1-carboxylic acid ethyl ester lies in its specific stereochemistry and the presence of both a cyclopentene ring and an ester functional group, which confer distinct chemical properties and reactivity.
特性
CAS番号 |
162084-63-1 |
|---|---|
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC名 |
ethyl (1R)-cyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-2-10-8(9)7-5-3-4-6-7/h3,5,7H,2,4,6H2,1H3/t7-/m0/s1 |
InChIキー |
UEQABYAVIXEMCK-ZETCQYMHSA-N |
異性体SMILES |
CCOC(=O)[C@@H]1CCC=C1 |
SMILES |
CCOC(=O)C1CCC=C1 |
正規SMILES |
CCOC(=O)C1CCC=C1 |
同義語 |
2-Cyclopentene-1-carboxylicacid,ethylester,(R)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-((5-Methyl-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino)-4-oxobutanoic acid](/img/structure/B69026.png)

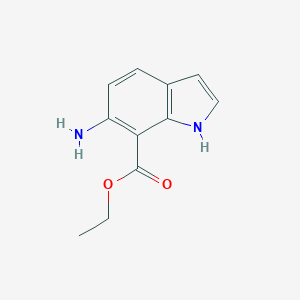
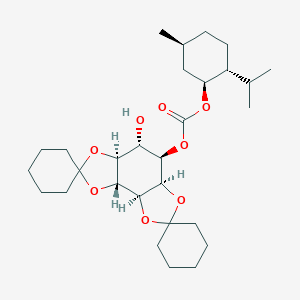
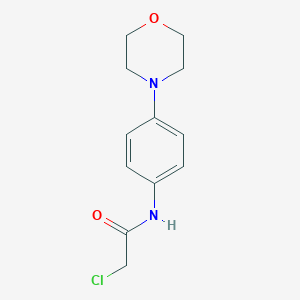
![1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B69049.png)
![2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B69050.png)
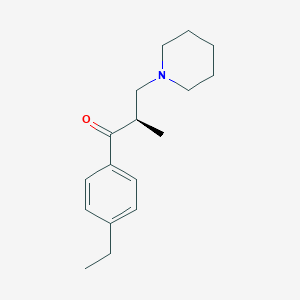
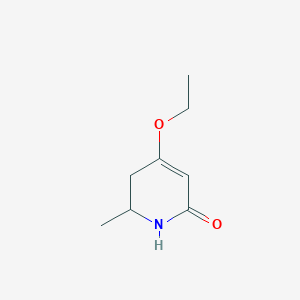
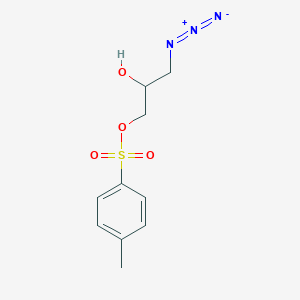
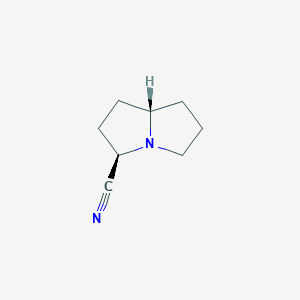
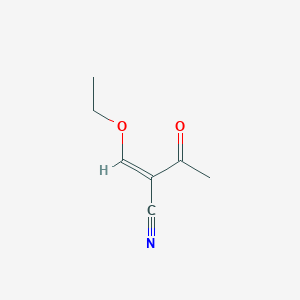
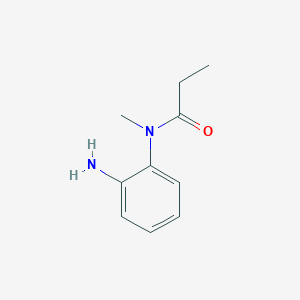
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)dodecanamide](/img/structure/B69066.png)
